3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
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Overview
Description
3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This compound features a unique structure combining pyrimidine and triazine rings, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with suitable amines and other reagents can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in cancer treatment due to its ability to inhibit specific cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity and affecting cellular pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine ring structure but differs in its biological activity and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a triazine ring, used as a CDK2 inhibitor in cancer treatment.
Uniqueness
3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione stands out due to its specific combination of pyrimidine and triazine rings, which imparts unique chemical and biological properties. Its potential as a multi-target inhibitor in medicinal chemistry highlights its significance compared to other similar compounds .
Properties
Molecular Formula |
C12H8ClN5O2 |
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Molecular Weight |
289.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C12H8ClN5O2/c1-18-11(19)8-10(15-12(18)20)17-16-9(14-8)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,15,17,20) |
InChI Key |
RYUXYMAZPDLYTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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